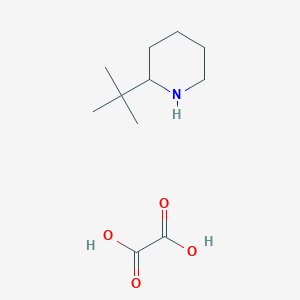

2-Tert-butylpiperidine oxalate

CAS No.:

Cat. No.: VC13240958

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 2-tert-butylpiperidine;oxalic acid |

| Standard InChI | InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

| Standard InChI Key | RGRCOTVVNONHLE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O |

| Canonical SMILES | CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O |

Introduction

Structural Characteristics and Molecular Composition

2-Tert-butylpiperidine oxalate consists of a piperidine ring—a six-membered amine heterocycle—substituted at the 2-position with a tert-butyl group (), paired with an oxalate counterion (). The salt likely adopts a 1:1 or 2:1 stoichiometry, depending on the protonation state of the piperidine nitrogen and the dissociation of oxalic acid ().

Molecular Formula and Weight

The tert-butyl group confers steric bulk, influencing crystallinity and solubility, while the oxalate ion contributes to ionic lattice stability.

Synthesis and Preparation

The synthesis of 2-tert-butylpiperidine oxalate likely involves a straightforward acid-base reaction:

Reaction Conditions

-

Solvent: Polar aprotic solvents (e.g., ethanol, acetone) or water facilitate proton transfer .

-

Stoichiometry: Molar ratios of 1:1 or 2:1 (amine:oxalic acid) determine salt stoichiometry.

-

Crystallization: Slow evaporation or cooling yields crystalline product, as seen in analogous piperazine oxalate systems .

Patent literature on oxalate ester synthesis (e.g., diethyl oxalate reactions with sterols) highlights the importance of temperature control (e.g., steam baths at 90–100°C) and inert atmospheres to prevent side reactions .

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated based on tert-butyl oxalate esters () and piperazine oxalate derivatives .

-

Decomposition: Oxalate salts decompose at elevated temperatures, releasing and forming tertiary amine byproducts.

Solubility

-

Polar Solvents: High solubility in water, ethanol, and acetone due to ionic interactions .

-

Non-Polar Solvents: Low solubility in hexane or toluene, consistent with tert-butylpiperidine’s hydrophobicity .

Spectral Characterization

Applications and Functional Relevance

While direct applications of 2-tert-butylpiperidine oxalate are undocumented, its structural analogs suggest potential uses:

Pharmaceutical Intermediates

Piperidine derivatives are ubiquitous in drug design (e.g., antihistamines, antivirals). The oxalate salt form may enhance solubility or stability, as seen in proton-pump inhibitors .

Catalysis

Bulky amines like 2-tert-butylpiperidine can act as ligands in asymmetric catalysis. Oxalate counterions may modulate solubility in non-aqueous media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume